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Compound of Interest

Compound Name: 5-Nitroisoquinolin-3-ol
CAS No.: 581813-27-6
Cat. No.: B3394623
Get Quote
. J

CAS Number: 581813-27-6 Formula: C

H
N
O

Molecular Weight: 190.16 g/mol IUPAC Name: 5-nitroisoquinolin-3-ol (or 5-nitroisoquinolin-
3(2H)-one)

Executive Summary

5-Nitroisoquinolin-3-ol is a critical scaffold in the development of kinase inhibitors and
isoquinoline-based alkaloids. Its structural duality—existing in equilibrium between the enol (3-
ol) and amide (3-one) tautomers—presents unique challenges in analytical identification. This
guide provides a rigorous framework for synthesizing, isolating, and validating the identity of
this compound, distinguishing it from its common regioisomer, 8-nitroisoquinolin-3-ol.

Chemical Identity & Tautomerism
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Understanding the tautomeric nature of this compound is the first step in accurate identification.
While the CAS registry names it an "ol" (enol), in the solid state and in polar solvents (DMSO,
MeOH), the equilibrium heavily favors the lactam (amide) form, 5-nitroisoquinolin-3(2H)-one.

Tautomeric Equilibrium[1]

e Lactim (Enol) Form: Favored in non-polar solvents; allows O-alkylation.

o Lactam (Amide) Form: Predominant in solution/solid state; characterized by a carbonyl
stretch in IR and an NH signal in NMR.

Enol Form Polar Solvent / Solid State > Lactam Form
(5-Nitroisoquinolin-3-ol) (5-Nitroisoquinolin-3(2H)-one)

‘ﬂ/ Non-polar
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Figure 1: Tautomeric equilibrium shifting based on environmental conditions.

Synthesis & Production Strategy

The most robust route to 5-nitroisoquinolin-3-ol involves the nitration of the parent
isoquinolin-3-ol. This electrophilic aromatic substitution is regioselective but yields a mixture of
isomers that must be separated.

Protocol: Nitration of Isoquinolin-3-ol

Objective: Introduce a nitro group at the C5 position.
e Preparation: Dissolve isoquinolin-3-ol (1.0 eq) in concentrated H

SO
at 0°C.

e Nitration: Add KNO

(1.05 eq) portion-wise over 30 minutes, maintaining temperature <5°C. The protonated
pyridine ring directs the electrophile to the benzene ring (positions 5 and 8).

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b3394623/docs?utm_src=pdf-body-img#technical-guide-identification-and-characterization-of-5-nitroisoquinolin-3-ol
https://www.benchchem.com/product/b3394623/docs?utm_src=pdf-body#technical-guide-identification-and-characterization-of-5-nitroisoquinolin-3-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3394623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction: Stir at room temperature for 3 hours. Monitor by LC-MS.
e Quench: Pour onto crushed ice. The product precipitates as a yellow solid.
 Purification (Critical Step):

o The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor) isomers.

o Recrystallization: Recrystallize from glacial acetic acid or DMF. The 5-nitro isomer is
typically less soluble and crystallizes first.

o Chromatography: If high purity (>99%) is required, use silica gel chromatography
(DCM:MeOH gradient).

Data Summary Table: Physical Properties

Property Value | Description Note

Yellow to orange crystalline Color deepens upon amide
Appearance ]

powder formation

High MP due to intermolecular

Melting Point > 220°C (Decomposes) )
H-bonding
Solubility DMSO, DMF, hot Acetic Acid Insoluble in water, ether
Acidic due to electron-
pKa (Calc) ~8.5 (OH/NH) withdrawing NO

Analytical Characterization (The Self-Validating
System)

To confirm the identity of CAS 581813-27-6 and rule out the 8-nitro isomer, you must employ a
multi-modal analytical approach.

A. Nuclear Magnetic Resonance (NMR)
The
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H NMR spectrum in DMSO-
will show characteristic signals for the lactam tautomer.

Expected

H NMR Shifts (DMSO-

, 400 MH2z):

11.5-12.0 ppm (br s, 1H): NH (Lactam proton).

9.1 ppm (s, 1H): H1 (Singlet, highly deshielded by adjacent N and nitro group proximity).

8.4 - 8.6 ppm (d, 1H): H8 (Deshielded, doublet).

8.2 - 8.3 ppm (d, 1H): H6 (Doublet).

7.6 - 7.8 ppm (t, 1H): H7 (Triplet, coupling with H6 and H8).

7.2 ppm (s, 1H): H4 (Singlet, characteristic of the 3-isoquinolinone ring).
Differentiation Strategy (5-Nitro vs. 8-Nitro):
o NOESY Experiment: This is the definitive test.

o 5-Nitro Isomer: Strong NOE correlation between H4 and H8 (peri-position). No correlation
between H1 and H8 (blocked by NO

if it were at 8, but here NO

is at 5). Correction: In 5-nitro, H4 is close to H5 (which is NO
, SO no proton). Wait—H4 is peri to H5. If NO

is at 5, H4 has no proton neighbor at C5.

o Validation Logic:
» |f 5-Nitro: H4 shows NOE to H3 (if enol) or no peri-proton NOE. H1 shows NOE to H8.

» |f 8-Nitro: H1 is peri to the NO
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group (no proton at C8). Thus, H1 will LACK an NOE correlation to a C8 proton.

» Rule: Presence of H1-H8 NOE correlation confirms 5-Nitro isomer. Absence suggests 8-
Nitro.

B. Mass Spectrometry (LC-MS)
« lonization: ESI- (Negative mode is often more sensitive for phenolic/amide protons).
e Parent lon: [M-H]

=189.1.

e Fragmentation: Loss of NO

(M-46) is common in high-energy collisions.
C. Infrared Spectroscopy (IR)
e carbonyl (C=0): ~1660-1690 cm

(Strong amide band, confirms lactam form).
e Nitro (NO

): ~1530 cm
(asymmetric) and ~1350 cm

(symmetric).[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesis and validation.
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Figure 2: Synthesis and validation workflow for separating 5-nitro and 8-nitro isomers.
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Applications in Drug Discovery

5-Nitroisoquinolin-3-ol serves as a versatile "Warhead Scaffold."
e Reduction to Amine: The nitro group is readily reduced (H

/Pd-C or Fe/AcOH) to the 5-amino derivative, allowing for amide coupling or urea formation
in kinase inhibitor design.

e Chlorination: Treatment with POCI
converts the 3-hydroxy group to a 3-chloro group, enabling S
Ar reactions to introduce complex amines.

e Fluorescent Probes: The nitro-isoquinoline core possesses unique photophysical properties
useful in designing environmental sensitivity probes.

Safety & Handling

e Hazards: As a nitro-aromatic, this compound is potentially energetic. Avoid heating large
guantities dry. It is likely an irritant and potentially mutagenic (intercalating agent).

o Storage: Store at 2-8°C, protected from light (nitro groups can be photolabile).

» Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers
(NO

generation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. southalabama.edu [southalabama.edu]
e 2. 5-Nitroisoquinoline 98 607-32-9 [sigmaaldrich.com]

» To cite this document: BenchChem. [Technical Guide: Identification and Characterization of
5-Nitroisoquinolin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3394623/docs#technical-guide-identification-and-
characterization-of-5-nitroisoquinolin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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